Lithium chloride (7LiCl)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

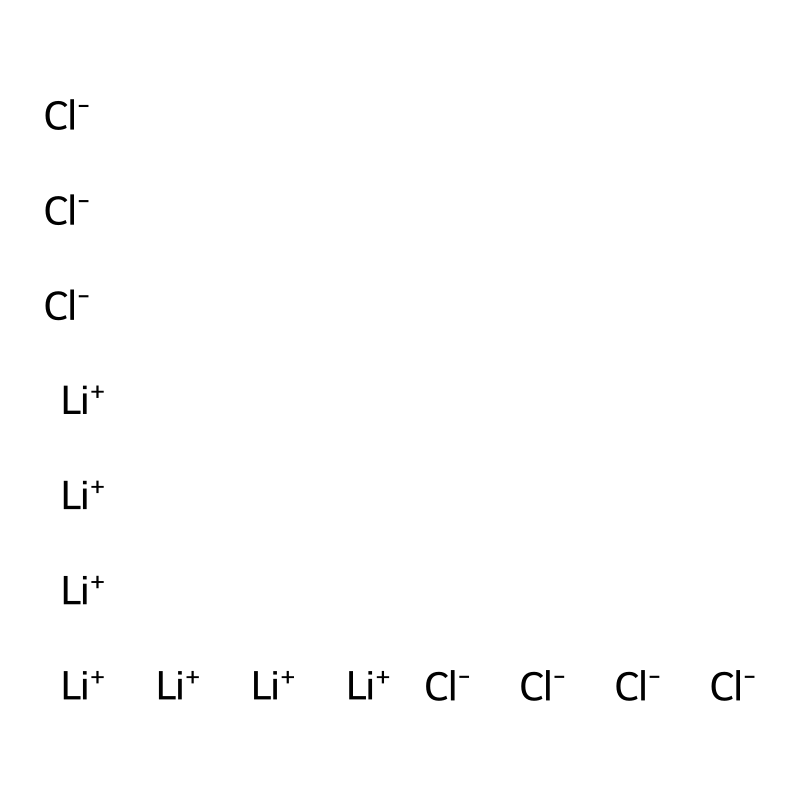

Lithium chloride is a chemical compound with the formula lithium chloride (LiCl). It is an ionic compound that exhibits both ionic and covalent characteristics due to the small size of the lithium ion, which contributes to its unique properties. Lithium chloride appears as a white, hygroscopic solid that can take the form of cubic crystals, granules, or a crystalline powder. It has a sharp saline taste and is highly soluble in water, alcohols, and several organic solvents such as acetone and ether . The compound has a melting point of approximately 610 °C and a boiling point ranging between 1360 °C and 1383 °C .

- Reaction with Sulfuric Acid: When lithium chloride reacts with sulfuric acid, it produces lithium sulfate and hydrogen chloride gas. The balanced chemical equation for this reaction is:

- Reaction with Bases: Lithium chloride reacts with sodium hydroxide to form lithium hydroxide and sodium chloride:

These reactions illustrate the compound's behavior as an ionic salt, capable of participating in acid-base reactions typical of metal chlorides .

Lithium chloride can be synthesized through several methods:

- Reaction of Lithium Hydroxide with Hydrochloric Acid:

- Treatment of Lithium Carbonate with Hydrochloric Acid: This method involves reacting lithium carbonate with hydrochloric acid to produce lithium chloride along with water and carbon dioxide.

- Thermal Decomposition of Lithium Perchlorate: Lithium perchlorate can be thermally decomposed to yield lithium chloride:

These methods allow for the production of both anhydrous and hydrated forms of lithium chloride .

Lithium chloride has diverse applications across various industries:

- Electrochemical Production: It is primarily used in the electrolysis process to produce lithium metal from a molten mixture of lithium chloride and potassium chloride at high temperatures (approximately 450 °C) .

- Desiccant: Due to its hygroscopic nature, lithium chloride is employed as a desiccant in air conditioning systems and for drying air streams.

- Brazing Flux: It serves as a brazing flux for aluminum components in automotive manufacturing.

- Organic Synthesis: Lithium chloride is used as an additive in organic synthesis reactions, such as the Stille reaction.

- Flame Colorant: It produces dark crimson flames when burned, making it useful in pyrotechnics.

- Biochemical

Lithium chloride shares similarities with other alkali metal chlorides but has distinct properties due to the unique characteristics of the lithium ion. Below are some comparable compounds:

| Compound | Chemical Formula | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|---|

| Sodium Chloride | NaCl | 801 | 1465 | Highly Soluble |

| Potassium Chloride | KCl | 770 | 1420 | Highly Soluble |

| Calcium Chloride | CaCl₂ | 772 | 1465 | Highly Soluble |

| Barium Chloride | BaCl₂ | 962 | 1560 | Moderately Soluble |

Uniqueness of Lithium Chloride

Lithium chloride's uniqueness lies in its exceptional solubility in polar solvents compared to other alkali metal chlorides. Its ability to form hydrates readily and absorb moisture makes it particularly useful in applications requiring desiccation or humidity control. Additionally, its specific interactions with biological systems set it apart from other similar compounds .